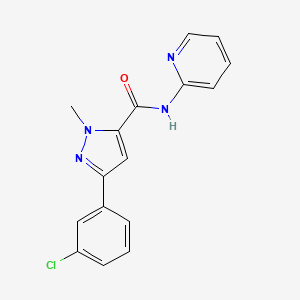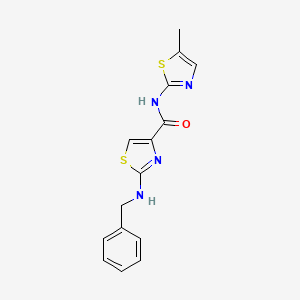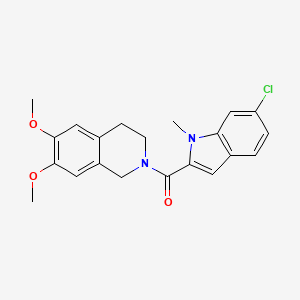
3-(3-chlorophenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide: is a chemical compound with the following structural formula:
C12H8ClNO
It belongs to the class of pyrazole derivatives and exhibits interesting properties due to its aromatic ring systems and functional groups. This compound has attracted attention in both academic research and industrial applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which allows the formation of carbon–carbon bonds. In this reaction, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .
Reaction Conditions::Industrial Production:: Industrial-scale production methods may involve modifications of these synthetic routes to optimize yield, cost, and safety.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of aromatic ketones.
Substitution: It may participate in substitution reactions, replacing functional groups on the pyrazole ring.
Boron Reagents: Boron reagents (such as organotrifluoroborates) play a crucial role in Suzuki–Miyaura coupling.
Palladium Catalysts: These catalysts facilitate the carbon–carbon bond formation.
Major Products:: The major products depend on the specific reaction conditions and substituents present. A detailed analysis would require specific experimental data.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It could serve as a lead compound for drug development due to its structural features.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It may have applications in materials science or agrochemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific targets. Further studies are needed to elucidate its interactions with biological molecules.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare it with related pyrazole derivatives to understand its unique properties.
Remember that this overview provides a general understanding, and detailed investigations would require specialized literature and experimental data
Properties
Molecular Formula |
C16H13ClN4O |
|---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4O/c1-21-14(16(22)19-15-7-2-3-8-18-15)10-13(20-21)11-5-4-6-12(17)9-11/h2-10H,1H3,(H,18,19,22) |
InChI Key |
OITJWRYTWNXSGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10990523.png)
![N-[(1S,9AR)Octahydro-2H-quinolizin-1-ylmethyl]-3-[1-(3-chlorobenzyl)-2,5-dioxo-4-imidazolidinyl]propanamide](/img/structure/B10990524.png)
![3-(naphthalen-1-yl)-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10990526.png)
methanone](/img/structure/B10990532.png)
![1-(3-Chlorophenyl)-4-{[4-(phenylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10990536.png)
![2'-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10990538.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10990541.png)
![3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B10990546.png)
![Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10990561.png)
![4-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B10990573.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10990579.png)

![N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10990591.png)
